Technical Guide: 8-Chloro-2,6-dimethyl-2-octene (CAS 62812-91-3)
Technical Guide: 8-Chloro-2,6-dimethyl-2-octene (CAS 62812-91-3)
Executive Summary: The Terpene Backbone of Juvenile Hormone Analogs
8-Chloro-2,6-dimethyl-2-octene (CAS 62812-91-3) is a specialized monoterpene derivative serving as a critical electrophile in the synthesis of insect growth regulators (IGRs) and fragrance ingredients. Unlike its more common isomer, citronellyl chloride (3,7-dimethyl-6-octenyl chloride), this compound features a conjugated double bond system at the C2 position, imparting unique stability and reactivity profiles essential for stereoselective alkylation.
Its primary industrial utility lies in the manufacturing of Methoprene and Hydroprene , where it functions as the C10 skeletal building block. By providing a pre-functionalized terpene chain, it allows for the efficient construction of the sesquiterpenoid-like structures required for biological activity against dipteran pests (mosquitoes, fleas).
Chemical Profile & Physical Properties
This compound is an allylic/primary alkyl halide. The position of the double bond (C2) relative to the methyl group creates a trisubstituted olefin, which is thermodynamically more stable than the terminal double bond found in naturally occurring citronellol.
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| CAS Number | 62812-91-3 | Distinct from Citronellyl Chloride (502-47-6) |
| IUPAC Name | 8-Chloro-2,6-dimethyl-2-octene | |
| Molecular Formula | C₁₀H₁₉Cl | |
| Molecular Weight | 174.71 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure |
| Boiling Point | ~98–102 °C @ 10 mmHg | Extrapolated: ~215 °C @ 760 mmHg |
| Density | 0.91 – 0.93 g/cm³ | @ 20 °C |
| Solubility | Miscible in organic solvents (EtOH, Et₂O, DCM) | Insoluble in water |
| Reactivity | Susceptible to nucleophilic substitution (SN2) | Stable under neutral conditions; acid-sensitive |
Synthesis & Production Logic
The synthesis of 8-Chloro-2,6-dimethyl-2-octene is typically achieved through the chlorination of Citronellol (3,7-dimethyl-6-octen-1-ol) or its isomers. A critical aspect of this process is controlling the migration of the double bond.
Synthetic Route: Chlorination with Isomerization
While standard chlorination (e.g., using
-
Precursor Selection: Technical grade Citronellol or 3,7-dimethyl-2-octen-1-ol.
-
Chlorination: Reaction with Thionyl Chloride (
) in the presence of a base (Pyridine) to minimize acid-catalyzed polymerization. -
Isomerization (Optional): If starting from the 6-ene, an acid-catalyzed shift (using p-TsOH or Lewis acids) moves the double bond to the conjugated 2-position, yielding the target CAS 62812-91-3.
Reaction Mechanism Visualization
The following diagram illustrates the transformation from Citronellol to the target chloride and its subsequent application.
Figure 1: Synthetic pathway for the production of 8-Chloro-2,6-dimethyl-2-octene and its downstream utility.
Industrial Applications: The Methoprene Value Chain
The primary value of CAS 62812-91-3 is its role as a C10 Electrophile in the synthesis of Methoprene (Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate).[1]
Methoprene Synthesis Protocol
The synthesis of Methoprene involves coupling the C10 terpene tail (derived from our target chloride) with a C5 fragment to form the C15 sesquiterpenoid skeleton.
Step-by-Step Workflow:
-
Methoxy-lation (Pre-functionalization): The 8-chloro-2,6-dimethyl-2-octene is often first reacted with methanol (solvomercuration-demercuration or acid-catalyzed addition) to introduce the methoxy group at the tertiary position (C11 in the final numbering), converting it into 7-methoxy-3,7-dimethyloctanyl chloride .
-
Note: The double bond at C2 in the starting material may be hydrogenated or preserved depending on the specific patent route (Zoecon vs. generic).
-
-
Alkylation: The functionalized chloride reacts with a C4 or C5 carbanion source (e.g., isopropyl acetoacetate or a phosphonate ester) to extend the carbon chain.
-
Reagent: Isopropyl 3-methyl-4-phosphonocrotonate (Horner-Wadsworth-Emmons reagent).
-
Condition: Strong base (NaH or NaOEt) in THF/DMF.
-
-
Stereoselective Olefination: The coupling reaction creates the (2E,4E)-diene system characteristic of Methoprene. The purity of the starting 2-ene chloride (CAS 62812-91-3) is crucial here to prevent the formation of inactive cis isomers.
Citronellal & Fragrance Synthesis
Beyond IGRs, this compound serves as a precursor for:
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Citronellal: Via hydrolysis of the chloride to the alcohol, followed by oxidation.
-
Nitriles: Reaction with NaCN yields Citronellyl Nitrile, a stable lemon-scented fragrance ingredient used in bleach and aggressive media where aldehydes (Citronellal) would degrade.
Figure 2: The role of 8-Chloro-2,6-dimethyl-2-octene in the Methoprene production workflow.
Handling, Safety, and Regulatory
As an alkyl halide, 8-Chloro-2,6-dimethyl-2-octene poses specific hazards that must be managed in a research or industrial setting.
Hazard Identification (GHS)
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Skin Irritation (Category 2): Causes moderate skin irritation upon contact.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Sensitization: Potential skin sensitizer; avoid repeated exposure.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (typical of chlorinated terpenes).
Storage & Stability
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Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the double bond or hydrolysis of the chloride.
-
Incompatibility: Strong oxidizing agents, strong bases (can cause elimination to dienes).
Disposal
Must be disposed of as halogenated organic waste. Do not discharge into sewer systems due to high aquatic toxicity.
References
-
Henrick, C. A. (2007).[2] Methoprene.[3][2][4] Journal of the American Mosquito Control Association, 23(2 Suppl), 225–239.[2] Link
-
Odinokov, V. N., et al. (1993). Synthesis of S-(+)-methoprene. Russian Chemical Bulletin, 42(1), 98-101. Link
-
PubChem. (2025).[5][6][7] Compound Summary: 8-Chloro-2,6-dimethyl-2-octene (CAS 62812-91-3). National Library of Medicine.[8][7] Link
-
Alfa Chemistry. (2025). Product Sheet: 8-Chloro-2,6-dimethyl-2-octene. Link
-
U.S. EPA. (2001). Methoprene Reregistration Eligibility Decision (RED) Fact Sheet. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.epa.gov [archive.epa.gov]
- 4. Central Life Sciences | History of (S)-Methoprene [centrallifesciences.com]
- 5. Octane, 2-chloro-2,6-dimethyl- | C10H21Cl | CID 113441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethyl-2-octene | C10H20 | CID 19974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
